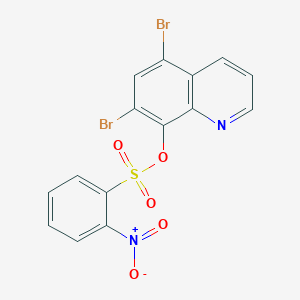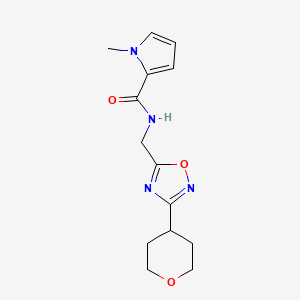![molecular formula C24H25N7O2 B2381580 N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034406-73-8](/img/structure/B2381580.png)
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex organic compound, notable for its unique structural components and its extensive applications in various scientific fields. This compound features a triazinyl moiety, known for its versatility in creating a wide range of derivatives, and a benzo[c]isoxazole component, which lends itself to numerous chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide typically involves multiple steps A common method begins with the formation of the triazinyl component through cyclization reactions involving suitable amines and nitriles
Industrial Production Methods: Industrial synthesis may involve optimized processes, such as continuous flow reactors to ensure consistent quality and yield. Catalytic methods may be employed to facilitate the large-scale production, with stringent control over reaction parameters to achieve high purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: This compound is known to undergo various chemical reactions such as:
Oxidation: : Typically carried out using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Can be achieved through hydrogenation using catalysts like palladium on carbon.
Substitution: : Often facilitated by nucleophilic or electrophilic reagents, leading to the introduction or replacement of functional groups.
Common Reagents and Conditions: Reactions involving this compound often use reagents like sodium hydride, lithium aluminum hydride, or Grignard reagents. Solvent systems such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed to dissolve the reactants and facilitate the reactions.
Major Products Formed: The major products depend on the type of reaction and conditions used, such as oxidation leading to carboxylic acids or aldehydes, reduction producing alcohols or amines, and substitutions introducing various functional groups like halides, nitro, or hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
This compound finds its applications across multiple scientific domains, including:
Chemistry: : Utilized as an intermediate in organic synthesis, serving as a building block for creating more complex molecules.
Biology: : Studied for its potential bioactivity, including interactions with various enzymes and receptors.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Employed in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The compound's mechanism of action often involves specific interactions with molecular targets, such as binding to receptors or enzymes, and modulating their activity. For instance, the triazinyl group might interact with biological macromolecules through hydrogen bonding or van der Waals forces, while the benzo[c]isoxazole moiety could participate in π-π interactions. These interactions lead to alterations in cellular pathways, ultimately exerting the compound's biological effects.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide stands out due to its unique combination of functional groups. Similar compounds might include those with triazine or benzo[c]isoxazole cores but lacking the specific dimethylamino or pyrrolidine substituents. This particular structure imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications.
By diving into such intricate details, researchers and chemists can better understand and harness the full potential of this fascinating compound.
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-30(2)23-26-20(27-24(28-23)31-12-6-7-13-31)15-25-22(32)17-10-11-19-18(14-17)21(33-29-19)16-8-4-3-5-9-16/h3-5,8-11,14H,6-7,12-13,15H2,1-2H3,(H,25,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYCFZBFUYIPNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-ethoxyphenyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2381499.png)


![N-(4-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE](/img/structure/B2381506.png)
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2381507.png)


![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2381512.png)


![4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2381517.png)

![2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2381519.png)
![2-(2-Ethoxyethyl)-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2381520.png)
